5-iodo-1H-pyrimidine-4,6-dione

Description

Significance of Pyrimidinediones within Heterocyclic Chemistry

Pyrimidinediones are a class of heterocyclic compounds that form the core structure of several biologically important molecules. ontosight.airesearchgate.net The pyrimidine (B1678525) ring system is a fundamental component of nucleic acids—specifically uracil (B121893), thymine (B56734), and cytosine—which are essential for genetic information transfer and cellular function. wikipedia.org Beyond their role in biological systems, pyrimidinedione derivatives are a significant motif in medicinal chemistry, with numerous synthetic variations exhibiting a wide array of pharmacological properties. researchgate.netjuniperpublishers.com The versatility of the pyrimidinedione scaffold allows for various substitutions, leading to compounds with diverse applications. juniperpublishers.comjuniperpublishers.com This structural adaptability has made pyrimidinediones a focal point for synthetic chemists aiming to develop new molecules with specific functions. juniperpublishers.com

Historical Trajectory of Halogenated Pyrimidine Synthesis and Investigation

The introduction of halogen atoms into the pyrimidine ring has been a historically significant strategy in the development of new chemical entities. nih.gov Early methods for creating halogenated pyrimidines often involved the direct displacement of hydrogen with halogens like chlorine, bromine, or iodine. nih.gov A major impetus for this area of research was the observation that certain tumors incorporated uracil more readily than normal tissues, which spurred the development of pyrimidine analogs. nih.gov

The selection of a halogen substituent is often based on its physicochemical properties, such as the van der Waals radius, which can influence how the molecule interacts with biological targets. nih.gov For instance, the fluorine atom in 5-fluorouracil (B62378) was chosen due to its similarity in size to a hydrogen atom. nih.gov The synthesis of halogenated pyrimidines has evolved, with the development of methods like one-pot, three-component reactions and the use of oxidizing agents to facilitate halogenation. nih.gov These advancements have allowed for the creation of a diverse range of halogenated pyrimidine derivatives for further investigation. nih.gov The synthesis of N-substituted 5-iodouracils, for example, has been achieved through the alkylation of 5-iodouracil (B140508). nih.gov

Precise Structural Nomenclature and Fundamental Chemical Features of 5-Iodo-1H-pyrimidine-4,6-dione

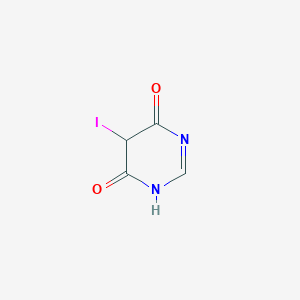

The compound at the center of this article is precisely named This compound . Its structure consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 4 and 6. nih.gov A key feature of this molecule is the iodine atom attached to the 5th position of the pyrimidine ring.

The fundamental chemical properties of this compound are summarized in the interactive data table below. These properties are crucial for understanding its reactivity and potential applications in chemical synthesis. The presence of the iodine atom, for instance, can influence the molecule's lipophilicity and reactivity in substitution reactions. smolecule.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H3IN2O2 | chemeo.comcymitquimica.com |

| Molecular Weight | 237.98 g/mol | chemeo.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 696-07-1 | chemeo.comdrugbank.com |

| InChI Key | KSNXJLQDQOIRIP-UHFFFAOYSA-N | drugbank.com |

| SMILES | O=c1[nH]cc(I)c(=O)[nH]1 | chemeo.com |

| logP (Octanol/Water Partition Coefficient) | -1.296 (Calculated) | chemeo.com |

| Water Solubility (log10WS) | 0.10 (Calculated) | chemeo.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3IN2O2 |

|---|---|

Molecular Weight |

237.98 g/mol |

IUPAC Name |

5-iodo-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C4H3IN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |

InChI Key |

UVJQIHAZLBOIBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)C(C(=O)N1)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 1h Pyrimidine 4,6 Dione and Analogues

Direct Iodination Strategies Applied to the Pyrimidine-4,6-dione Core

Direct iodination of the pyrimidine-4,6-dione scaffold is a common approach to introduce an iodine atom at the C5 position. This position is naturally electron-deficient, but the presence of activating groups like hydroxyl or amino groups can facilitate electrophilic attack. scialert.net

Electrophilic Iodination Approaches for C-I Bond Formation

Electrophilic iodination is a principal method for forming the C-I bond at the C5 position of the pyrimidine-4,6-dione core. Due to the relatively weak reactivity of iodine, this reaction often requires harsh conditions or the use of strong oxidizing agents to generate a more reactive iodine species (I+). mdpi.com Traditional methods have often involved toxic reagents and acidic conditions, using substances like sulfuric acid and nitric acid. mdpi.comnih.gov

To circumvent these harsh conditions, alternative reagents have been explored. N-Iodosuccinimide (NIS) has proven to be an effective iodinating agent. For instance, the iodination of 2,4-dimethoxy-6-aroylpyrimidines was successfully achieved using an NIS-TFA-TFAA (N-Iodosuccinimide-Trifluoroacetic acid-Trifluoroacetic anhydride) system under reflux conditions, yielding the desired 5-iodo derivatives in good yields. scispace.combanglajol.info This method was found to be superior to other attempted procedures, such as using iodine in an alkali solution or with nitric acid in chloroform. scispace.com

Another approach involves the use of molecular iodine in the presence of a nitrate (B79036) salt, such as silver nitrate (AgNO3), which acts as an electrophilic iodinating reagent. mdpi.com This combination has been shown to be effective for the regioselective iodination of pyrimidine (B1678525) derivatives. mdpi.com The synthetic strategy relies on the in-situ generation of reactive iodine species through an electrophilic reaction. mdpi.comresearchgate.net

The following table summarizes the yields of 5-iodo-uracil synthesis using different metal catalysts in a solvent-free iodination reaction.

| Catalyst | Yield of 5-iodo-uracil (%) |

| AgNO3 | 98 |

| Ag2SO4 | 73 |

| NaNO2 | 38 |

| NaNO3 | 33 |

This table is based on data from a study on the direct iodination of pyrimidine derivatives. mdpi.comresearchgate.net

Mechanochemical and Solvent-Free Iodination Techniques

In a push towards more environmentally friendly synthetic methods, mechanochemical and solvent-free iodination techniques have been developed. mdpi.comnih.gov These "green chemistry" approaches offer several advantages, including shorter reaction times, simpler setup procedures, high yields, and the elimination of hazardous solvents. mdpi.comnih.gov

One such method involves the mechanical grinding of pyrimidine derivatives with solid iodine and a silver salt like AgNO3 under solvent-free conditions at room temperature. mdpi.comnih.gov This solid-state reaction has demonstrated high efficiency, with reaction times as short as 15-30 minutes and yields ranging from 70-98%. mdpi.com The process is initiated by the mechanical energy from grinding, which promotes the reaction between the solid reactants. mdpi.comjku.at

The table below illustrates the efficiency of this mechanochemical method for the iodination of various pyrimidine derivatives. mdpi.comresearchgate.net

| Substrate | Product | Reaction Time (min) | Yield (%) |

| Uracil (B121893) | 5-Iodo-uracil | 20 | 98 |

| Uridine | 5-Iodo-uridine | 30 | 83 |

| 2'-Deoxyuridine | 5-Iodo-2'-deoxyuridine | 30 | 86 |

| 2'-O-Me-uridine | 5-Iodo-2'-O-Me-uridine | 15 | 98 |

This data is from a study on a green chemical approach for iodination of pyrimidine derivatives. mdpi.comresearchgate.net

Solvent-free iodination can also be achieved using elemental iodine in the presence of a solid oxidizer like the urea-hydrogen peroxide (UHP) adduct. psu.edu This method has been found to be efficient for the iodination of aromatic compounds that are activated towards electrophilic functionalization. psu.edu

Regioselective Functionalization at the C5 Position of Pyrimidine Systems

The C5 position of the pyrimidine ring is the target for iodination due to its electronic characteristics. scialert.net While the 2, 4, and 6 positions are more electron-deficient due to the influence of the ring nitrogen atoms, the C5 position can undergo electrophilic attack, especially when the ring is activated by electron-donating groups. scialert.net

The regioselectivity of iodination at the C5 position is a key aspect of these synthetic methodologies. In the case of direct iodination using iodine and nitrate salts, the combination of reagents has been shown to be highly regioselective for the C5 position. mdpi.com Similarly, methods employing N-iodosuccinimide (NIS) have demonstrated successful and regioselective iodination at this position. scispace.comrsc.org

The development of multi-component, one-pot reactions has also provided an eco-friendly route to new 6-iodo-4H-pyrano[2,3-d]pyrimidin-4-ones. tandfonline.com This transformation proceeds through a domino reaction involving Knoevenagel condensation and iodocyclization, highlighting a method for regioselective functionalization. tandfonline.com

Electrocatalytic Iodination Pathways

Electrochemical methods present an emerging platform for chemical transformations, including iodination. rsc.org While specific details on the electrocatalytic iodination of 5-iodo-1H-pyrimidine-4,6-dione are not extensively documented in the provided results, the principles of electrocatalysis suggest a potential pathway. Electrocatalysis can enhance the rate and efficiency of chemical reactions by using an electric potential to drive the process. rsc.org

In the context of iodination, an electrocatalytic system could facilitate the oxidation of iodide to the more electrophilic iodine species required for the reaction with the pyrimidine ring. This approach could offer a green and efficient alternative to traditional chemical oxidants. The study of iodine adsorption on catalyst surfaces during electrocatalytic reactions, such as CO2 reduction, indicates that iodine can alter the surface properties and intrinsic activity of the catalyst, which could be a relevant mechanism in electrocatalytic iodination. nih.gov

Precursor-Based Synthesis of this compound Derivatives

Another major strategy for synthesizing this compound derivatives involves starting from pre-functionalized precursors, most notably uracil and its derivatives.

Synthetic Routes Originating from Uracil and its Derivatives

Uracil and its derivatives are common starting materials for the synthesis of 5-iodinated pyrimidines. scispace.comnih.gov A general approach involves the direct iodination of the uracil scaffold. For example, 5-iodouracil (B140508) can be synthesized and subsequently alkylated to produce a variety of N-substituted derivatives. nih.gov The alkylation of 5-iodouracil with alkyl bromides in the presence of potassium carbonate predominantly yields N1-substituted products, with some N1,N3-disubstituted analogs also forming. nih.gov

Orotic acid (uracil-6-carboxylic acid) also serves as a versatile precursor. scispace.combanglajol.info In one synthetic route, orotic acid is converted to 2,4-dichloro-pyrimidine-6-carbonylchloride. scispace.combanglajol.info This intermediate can then undergo a Friedel-Crafts reaction and subsequent treatment with sodium methoxide (B1231860) to yield 2,4-dimethoxy-6-aroylpyrimidines. scispace.combanglajol.info These dimethoxy pyrimidines can then be regioselectively iodinated at the C5 position using the NIS-TFA-TFAA method. scispace.combanglajol.info

The following table details the synthesis of N-substituted 5-iodouracils from the alkylation of 5-iodouracil. nih.gov

| Alkylating Agent (RBr) | N1-substituted Product (Yield %) | N1,N3-disubstituted Product (Yield %) |

| n-Butyl bromide | 1-(1-Butyl)-5-iodopyrimidine-2,4(1H, 3H)-dione (28%) | 1,3-di(1-butyl)-5-iodopyrimidine-2,4(1H, 3H)-dione (comparable to N1) |

| s-Butyl bromide | 1-(2-Butyl)-5-iodopyrimidine-2,4(1H, 3H)-dione (6.1%) | Not observed |

| Cyclohexylmethyl bromide | 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H, 3H)-dione (28.1%) | 1,3-bis(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H, 3H)-dione (comparable to N1) |

| Benzyl bromide | 1-Benzyl-5-iodopyrimidine-2,4(1H, 3H)-dione (11.4%) | Not observed |

Data derived from a study on the synthesis of N-substituted 5-iodouracils. nih.gov

Derivatization of Orotic Acid for the Synthesis of 5-Iodo-6-Substituted Pyrimidines

Orotic acid serves as a versatile starting material for the synthesis of various pyrimidine derivatives, including those with a 5-iodo substitution. scispace.combanglajol.infodujps.com A common strategy involves the initial conversion of orotic acid to a more reactive intermediate, such as 2,4-dichloro-pyrimidine-6-carbonylchloride. scispace.combanglajol.info This is typically achieved by refluxing orotic acid with a mixture of phosphorus oxychloride and phosphorus pentachloride. scispace.combanglajol.infodujps.com

The resulting activated pyrimidine can then undergo a Friedel-Crafts reaction with various substituted benzenes to introduce an aroyl group at the 6-position. scispace.combanglajol.info Subsequent treatment with sodium methoxide in methanol (B129727) can convert the chloro groups at the 2- and 4-positions to methoxy (B1213986) groups. scispace.combanglajol.info The crucial iodination step at the 5-position is often challenging. While several methods have been attempted, the use of N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) under reflux conditions has proven to be effective in yielding the desired 2,4-dimethoxy-5-iodo-6-aroylpyrimidine derivatives in good yields. scispace.combanglajol.info

This multi-step synthesis highlights a pathway to introduce diverse substituents at the 6-position of the pyrimidine ring while incorporating the key 5-iodo functionality. The choice of reagents and reaction conditions is critical for the success of each step, particularly the final iodination.

Alkylation and Nucleosidation Reactions on the this compound Scaffold

The nitrogen atoms of the pyrimidine ring, specifically at the N1 and N3 positions, are key sites for further derivatization through alkylation and nucleosidation, leading to compounds with significant therapeutic potential.

N1- and N3-Alkylation Strategies for Substituted Pyrimidinediones

Alkylation of the 5-iodouracil scaffold, a close analogue of this compound, predominantly occurs at the N1 position. nih.gov Studies have shown that reacting 5-iodouracil with various alkyl bromides in the presence of a base like potassium carbonate leads to the formation of N1-substituted products. nih.gov The nature of the alkyl group influences the reaction yield, with primary alkyls generally providing higher yields than secondary alkyls. nih.gov

Interestingly, in some cases, minor amounts of N1,N3-dialkylation products are also observed. nih.gov The choice of solvent and base is crucial for controlling the regioselectivity of the alkylation. For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving selective N1-alkylation of indazoles, a principle that could potentially be applied to pyrimidinediones. beilstein-journals.org The development of selective alkylation methods is essential for synthesizing specific isomers with desired biological activities. beilstein-journals.orgrsc.org

| Alkylating Agent (RBr) | Product | Position of Alkylation | Yield (%) | Reference |

|---|---|---|---|---|

| n-Butyl bromide | 1-(1-butyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1 | 28 | nih.gov |

| s-Butyl bromide | 1-(2-butyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1 | 6.1 | nih.gov |

| Cyclohexylmethyl bromide | 1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1 | 28.1 | nih.gov |

| Benzyl bromide | 1-benzyl-5-iodopyrimidine-2,4(1H,3H)-dione | N1 | 11.4 | nih.gov |

Advanced Nucleoside Analog Synthesis Incorporating the 5-Iodopyrimidinedione Moiety

Nucleoside analogues are a critical class of therapeutic agents, and the incorporation of a 5-iodopyrimidinedione moiety can lead to potent antiviral and anticancer drugs. nih.govwikipedia.org The synthesis of these complex molecules often involves the coupling of a modified pyrimidine base with a sugar or a sugar-like moiety. nih.gov

Modern synthetic strategies focus on flexible and selective access to nucleoside analogues with varied substitutions and stereochemistry. nih.gov These methods often start from simple, achiral materials and employ multi-step sequences to construct the final product. nih.gov For instance, a three-step protocol can provide direct access to protected nucleoside analogues. nih.gov Enzymatic synthesis using nucleoside phosphorylases in transglycosylation reactions presents a sustainable alternative to chemical routes for producing nucleoside analogues. mdpi.com This biocatalytic approach allows for high yields and purity under milder conditions. mdpi.com

The development of nucleoside analogues containing the 5-iodopyrimidinedione core is an active area of research, with the goal of creating new drugs with improved efficacy and reduced toxicity. encyclopedia.pub

Green Chemistry Approaches in 5-Iodopyrimidinedione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety. imist.mapandawainstitute.comsemanticscholar.org For the synthesis of 5-iodopyrimidinedione and its derivatives, several green approaches have been explored.

One notable method involves the mechanical grinding of reactants under solvent-free conditions. mdpi.com This technique has been successfully used for the iodination of pyrimidine derivatives like uracil and cytosine, using iodine and a nitrate salt. mdpi.com The reaction proceeds exothermically and generates the desired 5-iodo derivatives in high yields within a short reaction time. mdpi.com

Microwave-assisted synthesis is another green technique that has been employed for the synthesis of 5-halopyrimidine-2,4-diones. pastic.gov.pkpastic.gov.pk This method often utilizes solid supports and solvent-free conditions, leading to significantly reduced reaction times and increased energy efficiency. pastic.gov.pkpastic.gov.pk For the synthesis of 5-iodouracil, a microwave-assisted protocol involving the reaction of pyrimidinedione with sodium hydroxide (B78521) and iodine in water has been reported. pastic.gov.pk

These green chemistry approaches offer sustainable and efficient alternatives to traditional synthetic methods, minimizing the use of hazardous solvents and reagents. rsc.orgund.edursc.orgresearchgate.net

| Method | Reactants | Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Mechanical Grinding | Uracil, Iodine, Nitrate Salt | Solvent-free, 20-30 min | 5-Iodouracil | Solvent-free, rapid reaction | mdpi.com |

| Microwave-Assisted Synthesis | Pyrimidinedione, NaOH, I2 | Aqueous, microwave irradiation | 5-Iodouracil | Reduced reaction time, energy efficient | pastic.gov.pk |

Crystallographic Analysis and Solid State Architecture of 5 Iodo 1h Pyrimidine 4,6 Dione Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular and crystal structures of pyrimidine (B1678525) derivatives. nih.govresearchgate.net This powerful analytical technique has been successfully employed to investigate a variety of halogenated uracil (B121893) and pyrimidine compounds, providing a foundational understanding of their solid-state behavior. mdpi.comresearchgate.net For instance, the structures of several 5- and 6-halogenated derivatives of uracil have been meticulously characterized using SC-XRD, revealing the precise atomic coordinates and the nature of their intermolecular interactions. mdpi.com Similarly, the crystal structures of compounds like 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione were elucidated, confirming their molecular architecture and packing motifs. nih.govresearchgate.net These studies are crucial for confirming the structures of newly synthesized compounds and for providing the empirical data needed to analyze their supramolecular chemistry. eurjchem.commdpi.com

Molecular Geometry and Conformation in the Crystalline State

The crystalline state provides a unique opportunity to examine the preferred geometry and conformation of molecules. In the case of pyrimidine-4,6-dione analogues, the six-membered ring can adopt various conformations. For example, in 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, the pyrimidine ring is observed to adopt a half-chair conformation. nih.govresearchgate.net This deviation from planarity is a significant structural feature. The bond lengths and angles within the pyrimidine ring are consistent with its heterocyclic aromatic character, though substitution can induce minor variations. The exocyclic C=O bonds and the N-H bonds are oriented in specific ways that facilitate the formation of extensive intermolecular interactions. The geometry of the iodine substituent at the C5 position is of particular interest, as the C-I bond length and the electronic properties of the iodine atom are critical for its participation in halogen bonding. mdpi.com

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 5-iodo-1H-pyrimidine-4,6-dione analogues is governed by a sophisticated interplay of various intermolecular forces. These interactions, including hydrogen bonds and halogen bonds, direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net

Hydrogen bonds are a dominant force in the crystal packing of pyrimidine derivatives, owing to the presence of N-H donor groups and C=O acceptor groups. nih.gov In the crystal structures of related compounds like uracil and its derivatives, molecules are often linked by N-H···O hydrogen bonds, forming robust tapes, sheets, or three-dimensional frameworks. researchgate.netnih.govnih.gov The pyrimidinone scaffold shows a strong predisposition to form these N-H···O hydrogen bonds, which are energetically significant and play a primary role in directing the supramolecular architecture. nih.gov In the crystal of 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, for instance, hydrogen bonds connect molecules into distinct double layers. nih.gov The persistence of these hydrogen bonding patterns is a key feature in the crystal engineering of such compounds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface give a quantitative summary of the intermolecular interactions. For example, in the crystal structure of 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, the analysis revealed the following key contributions to the crystal packing:

O···H/H···O contacts (35.8%)

Cl···Cl contacts (19.6%)

Cl···H/H···Cl contacts (17.0%)

H···H contacts (8.3%) nih.govresearchgate.net

This quantitative data highlights the predominance of hydrogen bonding (O···H) and, in this specific analogue, halogen-halogen and halogen-hydrogen interactions. For this compound, a similar analysis would be expected to show significant contributions from I···O, I···N, and I···H contacts, providing a quantitative measure of the importance of both hydrogen and halogen bonding in its solid-state architecture. mdpi.commdpi.com

Table 1: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Pyrimidine Analogues

| Intermolecular Contact Type | Contribution (%) in 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione nih.gov | Contribution (%) in 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione eurjchem.com |

|---|---|---|

| O···H / H···O | 35.8% | 37.1% |

| H···H | 8.3% | 24.0% |

| H···C / C···H | - | 22.6% |

| Cl···Cl | 19.6% | - |

| Cl···H / H···Cl | 17.0% | - |

| C···O / O···C | 4.3% | - |

| Cl···O / O···Cl | 4.2% | - |

| O···O | 4.1% | - |

Theoretical and Computational Investigations of 5 Iodo 1h Pyrimidine 4,6 Dione Electronic and Molecular Structure

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 5-iodouracil (B140508), offering a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) has been widely employed to study the electronic and geometrical structures of 5-iodouracil and related halouracils. nsf.govacs.org These computational methods provide a comprehensive examination of thermochemical properties, such as gas-phase acidity and proton affinity (PA). acs.orgacs.org For 5-iodouracil, the canonical diketo tautomer is calculated to be the most stable form. acs.org

Calculations performed at the B3LYP/def2-TZVP level of theory have determined the most acidic and basic sites within the molecule. nsf.govacs.org The N1-H position is identified as the most acidic site, while the O4 carbonyl oxygen on the C5-side is the most basic site. acs.org These intrinsic properties are fundamental to understanding its behavior in biological systems, such as its interaction with enzymes like thymine (B56734) DNA glycosylase. nsf.gov The halogenation at the C5 position significantly influences the electronic properties of the pyrimidine (B1678525) ring. rsc.org

Table 1: Calculated Thermochemical Properties of 5-Iodouracil (4a Tautomer)

| Property | Site | Calculated Value (kcal mol⁻¹) |

|---|---|---|

| Gas-Phase Acidity (ΔHacid) | N1-H | 327.3 |

| Proton Affinity (PA) | O4 (C5-side) | 206.6 |

Data sourced from computational studies using B3LYP/def2-TZVP. acs.org

The substitution of an iodine atom at the 5-position of the uracil (B121893) ring introduces significant inductive and resonance effects that modulate the molecule's electronic properties. The iodine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the pyrimidine ring. This effect leads to a general decrease in electron density around the ring and influences the acidity of the N-H protons.

Theoretical studies on 5-halouracils have shown that halogenation alters the core and valence band electronic structures. rsc.org The substitution at the 5-position shifts the core peaks of the C5 carbon towards a higher binding energy. rsc.org This shift is a direct consequence of the inductive withdrawal of electron density by the halogen atom. These alterations in electronic properties are fundamental to the characteristic chemical and biological activities of 5-halouracils. rsc.orgnih.gov

Excited State Properties and Photophysical Behavior

The interaction of 5-iodouracil with ultraviolet (UV) light is of particular interest due to its role as a photosensitizer. Computational methods are key to unraveling the complex photophysical and photochemical pathways that follow electronic excitation.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules and understanding their excited states. mdpi.comosti.gov For 5-iodouracil, ab initio calculations have been used to examine the state-specific photochemical reaction mechanisms following UV irradiation. nih.gov

Upon absorption of a UV photon (e.g., at 266 nm), 5-iodouracil is promoted to an electronically excited state. nih.gov Calculations of the excited state potential energy curves show that the initially populated ¹(ππ) state can cross with a repulsive ¹(πσ) or ¹(nIσ*) state. nih.gov This crossing facilitates the dissociation of the C-I bond, leading to the formation of a uracil-5-yl radical and an iodine atom. This process, known as singlet predissociation, is predicted to occur on an ultrafast timescale of dozens to hundreds of femtoseconds. nih.gov While intersystem crossing to triplet states is theoretically possible, the rapid dissociation via the singlet manifold suggests that the contribution of triplet states to the photoreactions of 5-iodouracil is minor. nih.gov

Table 2: Key Photodissociation Pathway of 5-Iodouracil

| Initial State | Intermediate State(s) | Dissociation Products | Mechanism | Timescale |

|---|---|---|---|---|

| ¹(ππ*) | ¹(πσ) or ¹(nIσ) | Uracil-5-yl radical + Iodine atom | Singlet Predissociation | Femtoseconds |

Data from joint experimental and computational studies. nih.gov

The study of inner shell or core-electron excitations provides element-specific information about the electronic structure of a molecule. Techniques like X-ray photoemission spectroscopy (XPS), combined with theoretical calculations, can probe the core orbitals (e.g., C, N, and O 1s) of 5-iodouracil. rsc.org

Investigations comparing the core and valence band electronic structures of uracil and 5-halouracils have demonstrated the significant impact of halogenation. rsc.org The introduction of iodine at the C5 position shifts the core peak of this carbon atom to a higher binding energy. This observation is supported by theoretical calculations and is attributed to the electron-withdrawing nature of the halogen, which alters the local electronic environment of the carbon atom. rsc.org These modifications to the core electronic levels are crucial for understanding the molecule's behavior in high-energy processes and its potential as a radiosensitizer. nih.gov

Advanced Computational Characterization

Advanced computational studies have further characterized the various tautomeric forms of 5-iodouracil. While many tautomers are theoretically possible, calculations consistently show that the canonical diketo form (4a) is substantially more stable than other forms. For instance, the next most stable tautomer (4b) is calculated to be over 10 kcal mol⁻¹ higher in energy, indicating that the diketo form is overwhelmingly predominant in the gas phase. acs.org This stability is crucial for its role as a thymine analog in biological systems.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules, offering insights that complement and aid in the interpretation of experimental data. cardiff.ac.uk For 5-iodo-1H-pyrimidine-4,6-dione, often studied as its tautomer 5-iodouracil, Density Functional Theory (DFT) calculations have been employed to determine its molecular geometry and predict its vibrational frequencies. dntb.gov.ua Methods such as B3LYP combined with basis sets like 6-31G(d,p) and 6-311+G(2d,p) are commonly used for these types of analyses on uracil and its halogenated derivatives. nih.gov

The theoretical calculations allow for the assignment of specific vibrational modes to the observed spectral bands. nih.gov For 5-halouracils, key vibrational modes include the N-H and C-H stretching, C=O stretching and bending, and various ring vibrations. nih.gov The substitution of an iodine atom at the C5 position influences the vibrational frequencies compared to the parent uracil molecule. nih.gov

Key predicted vibrational frequencies for 5-iodouracil and related compounds show characteristic patterns. The N-H and C-H stretching modes are typically found in the 3000–3200 cm⁻¹ region. nih.gov The C=O stretching vibrations, which are strong in both IR and Raman spectra, are of particular interest. The out-of-plane and in-plane bending modes of the carbonyl groups (C=O) are also identified and assigned based on theoretical predictions. nih.gov Polarized Raman scattering measurements on single crystals of 5-iodouracil have provided experimental data that can be used to validate the shapes and orientations of Raman scattering tensors derived from these computational models. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) Stretch | 3125 - 3180 | Stretching vibrations of the N1-H and N3-H bonds. |

| ν(C-H) Stretch | ~3065 | Stretching vibration of the C6-H bond. |

| ν(C=O) Stretch | 1650 - 1780 | Symmetric and asymmetric stretching of the C2=O and C4=O bonds. |

| β(C=O) In-plane Bend | 520 - 555 | In-plane bending motions of the carbonyl groups. |

| γ(C=O) Out-of-plane Bend | ~760 - 795 | Out-of-plane bending motions of the carbonyl groups. |

This table presents typical frequency ranges for key vibrational modes in 5-substituted uracils based on computational studies of related molecules like 5-aminouracil (B160950) and 5-chlorouracil. nih.govnih.gov The exact frequencies for 5-iodouracil are determined through specific DFT calculations.

Computational Studies of Nonlinear Optical Properties (e.g., Polarizability)

The investigation of nonlinear optical (NLO) properties of organic molecules is a significant area of materials science, driven by potential applications in advanced optical and photonic technologies. rsc.orgnih.gov Pyrimidine derivatives are of interest for NLO applications due to the π-deficient and electron-withdrawing nature of the pyrimidine core, which is ideal for creating push-pull molecular systems. nih.gov Computational methods, particularly DFT, are essential for predicting the NLO response of molecules, including key parameters like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

The polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β) quantifies the nonlinear response to that field, which is responsible for phenomena like second-harmonic generation. dtic.mil Quantum chemical calculations are performed on the optimized molecular geometry to compute these properties. nih.govmdpi.com For pyrimidine derivatives, studies often employ the B3LYP functional with the 6-311++G(d,p) basis set to achieve reliable predictions. rsc.orgnih.gov

While specific computational data for the NLO properties of this compound were not found in the search results, the methodologies are well-established from studies on related pyrimidine structures. rsc.orgnih.gov These studies calculate the static and dynamic polarizability and hyperpolarizability tensors. The results provide foundational insights into a molecule's potential as an NLO material, guiding further experimental synthesis and characterization. rsc.orgnih.gov

| Property | Value (Isolated Molecule) | Description |

|---|---|---|

| Dipole Moment (µ) | 5.95 D | Measures the molecule's overall polarity. |

| Average Polarizability (α) | - | Indicates the linear response to an electric field. |

| First Hyperpolarizability (β) | - | Quantifies the second-order nonlinear optical response. |

This table shows representative NLO data for a different pyrimidine derivative (PMMS) to illustrate the types of parameters obtained from DFT calculations. nih.gov The values for this compound would require a specific computational study.

Molecular Orbital Analysis and Electronic Density Distributions

Molecular orbital analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and chemical reactivity of a molecule. youtube.comnih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.comnih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. nih.gov

For 5-halouracils, DFT calculations are used to determine the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov These calculations show that halogen substitution significantly affects the electronic properties of the uracil ring. researchgate.net The HOMO-LUMO gap helps to explain the potential bioactivity and charge transfer interactions within the molecule. nih.gov

Another powerful tool for visualizing electronic properties is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.govnih.gov In 5-halouracils, MEP analysis typically reveals negative potential sites concentrated around the electronegative oxygen and halogen atoms, while positive potentials are located near the hydrogen atoms attached to the nitrogen atoms of the pyrimidine ring. nih.govnih.gov This information is vital for understanding intermolecular interactions and predicting the reactive sites of the molecule. nih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | - | Related to electron-donating ability (Ionization Potential). |

| E(LUMO) | - | Related to electron-accepting ability (Electron Affinity). |

| ΔE (HOMO-LUMO Gap) | - | Indicates chemical reactivity and kinetic stability. |

Specific energy values for 5-iodouracil require dedicated DFT calculations. This table outlines the key parameters derived from such an analysis. youtube.comnih.gov

Chemical Reactivity and Functionalization Strategies of the 5 Iodo 1h Pyrimidine 4,6 Dione Scaffold

Halogen-Based Transformations

The carbon-iodine bond at the C5 position is a key site for functionalization, enabling the introduction of a wide array of substituents through modern cross-coupling and substitution reactions.

Cross-Coupling Reactions Involving the Iodine Moiety (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically catalyzed by a palladium complex. researchgate.net The 5-iodo substituent on the pyrimidinedione ring makes it an excellent substrate for such reactions, as the carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in the catalytic cycle. researchgate.net This reaction is widely used to synthesize substituted biphenyls, polyolefins, and styrenes. researchgate.net

The general mechanism involves three key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-iodine bond of the 5-iodo-1H-pyrimidine-4,6-dione.

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium complex, displacing the halide. researchgate.net

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology has been successfully applied to a variety of heterocyclic substrates, including pyrimidines. nih.gov For instance, Suzuki-Miyaura coupling has been used to introduce aryl and heteroaryl groups onto the pyrimidine (B1678525) core, demonstrating high efficiency and selectivity under mild conditions. nih.gov The reaction's versatility allows for the coupling of the 5-iodopyrimidine scaffold with a diverse range of aryl and heteroaryl boronic acids, tolerating various functional groups. drugbank.com The conditions for these couplings can be optimized by screening different palladium sources, ligands, and bases. drugbank.com For example, studies on DNA-conjugated aryl iodides have shown successful coupling with various (hetero)aryl boronic acids using catalysts like Na2PdCl4 with ligands such as sSPhos, achieving good to excellent yields at moderate temperatures. asianpubs.org

| Heterocyclic Halide | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| DNA-conjugated Aryl Iodide | Phenyl Boronic Acid | Na2PdCl4 / sSPhos | K2CO3 | H2O:ACN | 67% | asianpubs.org |

| 3-Chloroindazole | 5-Indole Boronic Acid | P2 Precatalyst / SPhos | K3PO4 | Dioxane/H2O | 90% | drugbank.com |

| Chloropyridines | Arylboronic Acids | [Na2PdCl4] / Water-Soluble Phosphine (B1218219) | Not Specified | Water/n-Butanol | Quantitative | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing aromatic and heteroaromatic rings, particularly those activated by electron-withdrawing groups. nih.gov The pyrimidine-4,6-dione core contains two carbonyl groups, which are strongly electron-withdrawing, thereby activating the ring towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

For SNAr to occur, a good leaving group is required on the aromatic ring. While fluoride is often the best leaving group in SNAr due to its high electronegativity which polarizes the C-F bond and facilitates the initial nucleophilic attack, heavier halogens like iodine can also serve as effective leaving groups. wikipedia.org The electron-deficient nature of the pyrimidine ring in this compound makes the C5 position susceptible to attack by various nucleophiles, such as amines, alkoxides, and thiolates. This allows for the direct displacement of the iodo group to introduce nitrogen, oxygen, or sulfur-containing functionalities. For example, 4-chloro-5-iodo-2-benzylthiopyrimidine readily reacts with substituted aromatic amines and hydrazine hydrate to yield the corresponding 4-amino substituted products, demonstrating the feasibility of SNAr on an iodinated pyrimidine scaffold. researchgate.net

Ring Modifications and Annulation Reactions

The this compound scaffold is not only a substrate for substitutions at the C5 position but also a precursor for the construction of more complex, fused heterocyclic systems.

Synthesis of Fused Pyrimidine Systems (e.g., Pyrimido[4,5-d]pyrimidines)

Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles that have attracted significant attention due to their diverse biological activities. nih.gov Synthetic routes to these systems often utilize substituted pyrimidines as starting materials. A common strategy involves the construction of the second pyrimidine ring onto a pre-existing one, typically starting from a 6-aminouracil derivative. nih.gov

The this compound can serve as a precursor to the necessary 6-aminouracil intermediate. This can be achieved through a two-step process:

Nucleophilic Substitution: The iodo group at C5 can be replaced by an amino group via reactions like the Buchwald-Hartwig amination or other amination methods.

Annulation: The resulting 5-aminouracil (B160950) can then undergo condensation reactions with various one-carbon synthons (e.g., formamide, orthoesters) or other reagents to form the second pyrimidine ring.

For example, a novel route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones starts from 1,3-disubstituted 6-aminouracils, with a key step being a hydrazine-induced cyclization to form the fused ring. nih.gov This highlights how a functionalized uracil (B121893) core is central to building the pyrimido[4,5-d]pyrimidine system.

Spirocyclization Reactions Involving the Pyrimidinedione Core

Spiro compounds, which contain two rings connected by a single common atom, possess unique three-dimensional structures that are of great interest in medicinal chemistry. drugbank.commdpi.com The pyrimidinedione core can be incorporated into spirocyclic frameworks through various synthetic strategies.

One common approach is through multi-component reactions. For instance, spiro pyrimidine derivatives can be synthesized through the one-pot, three-component reaction of a pyrimidine derivative (like barbituric acid, a close analog of the target scaffold), an aldehyde (e.g., formaldehyde), and an amine. These reactions can proceed under catalyst-free conditions in green solvents, offering an efficient route to complex spiro-heterocycles. Another strategy involves the reaction of 6-aminouracil with isatin and a β-diketone like indandione to generate spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine derivatives. nih.gov

While direct spirocyclization involving the C5-iodo position is less common, the pyrimidinedione ring itself provides the necessary functionality. The active methylene group at C5 (once the iodine is removed or replaced) and the carbonyl groups can participate in condensation and cyclization reactions to form the spiro center. Palladium-catalyzed intramolecular reactions, such as the Heck reaction on a suitably functionalized precursor, can also be employed to construct spirocyclic systems.

| Starting Pyrimidine | Reagents | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2-Thiobarbituric Acid | Formaldehyde, 4-Methylaniline | Three-component reaction | Spiropiperidine | |

| 6-Aminouracil | Indandione, Isatin | Three-component reaction | Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine | nih.gov |

| α-(ortho-iodophenyl)-β-oxo allyl esters | Pd Catalyst | Intramolecular Heck Reaction | Optically Active Spirocycles |

Pyrrolopyrimidine Formation via Electrophilic Substitution

Pyrrolopyrimidines, also known as 7-deazapurines, are another important class of fused heterocycles found in various biologically active molecules. The synthesis of these systems often involves constructing the pyrrole ring onto the pyrimidine core. The this compound is an ideal starting point for such syntheses, particularly through palladium-catalyzed reactions.

A powerful strategy is the Sonogashira coupling of the 5-iodo-pyrimidinedione with a terminal alkyne. This reaction introduces an alkynyl substituent at the C5 position. The subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of the fused pyrrole ring. The nature of the substituent on the alkyne and the reaction conditions can be tuned to control the final structure of the pyrrolopyrimidine.

Alternatively, electrophilic activation of an amide in a pyrimidine precursor can facilitate condensation with an amine to form an imine, which can be a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines. While this does not directly involve the iodo group, it illustrates a pathway where the pyrimidine core is modified to build the fused pyrrole ring.

Photoinduced and Radiolytic Reactivity of Halogenated Pyrimidines

The incorporation of a halogen atom, such as iodine, into the pyrimidine ring significantly influences its reactivity, particularly in response to electromagnetic radiation. This section explores the photoinduced and radiolytic behavior of halogenated pyrimidines, with a focus on the underlying mechanisms of photofragmentation and the consequences of Auger cascades.

Photofragmentation Dynamics and Appearance Energies

The study of photofragmentation dynamics provides insight into the stability of a molecule and the pathways through which it dissociates upon absorbing energy. The appearance energy is the minimum energy required to form a specific fragment ion from a molecule.

Key fragmentation pathways for iodinated pyrimidines typically involve the loss of the iodine atom or ion, followed by further degradation of the pyrimidine ring. The appearance energies for these fragments can be determined using techniques like photoionization mass spectrometry.

Table 1: Representative Appearance Energies for Fragments of a Halogenated Pyrimidine (Illustrative Data)

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Appearance Energy (eV) |

| [M]+ | Varies | Ionization Energy |

| [M-I]+ | Varies | Varies |

| [Pyrimidine]+ | Varies | Varies |

| I+ | 127 | Varies |

Note: The values in this table are illustrative and represent the type of data obtained in such experiments. Actual values for this compound would require specific experimental determination.

Investigation of Auger Cascade Effects

The Auger effect is a phenomenon that can occur following the ionization of an inner-shell electron of an atom by an incident photon or electron. wikipedia.org The resulting core-hole is filled by an electron from a higher energy level, and the excess energy is transferred to another electron, which is then ejected from the atom as an Auger electron. wikipedia.org In heavy atoms like iodine, a single inner-shell ionization can trigger a cascade of these events, leading to the emission of multiple low-energy electrons and leaving behind a highly charged ion.

When a halogenated pyrimidine is incorporated into a biological molecule like DNA, the localized emission of these Auger electrons can cause significant damage to the immediate molecular environment. nih.gov This is due to the high linear energy transfer (LET) of these low-energy electrons, which deposit their energy over a very short distance.

Studies on related halogenated pyrimidines have shown that the Auger cascade initiated at the halogen atom can lead to extensive fragmentation of the molecule. nih.gov The resulting highly charged ion is unstable and rapidly dissociates. This process is of particular interest in the context of targeted radiotherapy, where the aim is to induce localized damage in cancer cells.

Table 2: Illustrative Data on Auger Electron Emission and Consequent Ionic Fragmentation

| Initial Vacancy | Auger Electron Energy Range | Final Charge State of Iodine | Major Molecular Fragments |

| L-shell | 30 - 4000 eV | +n (n > 1) | Pyrimidine ring fragments, I^n+ |

| M-shell | 10 - 600 eV | +n (n > 1) | Pyrimidine ring fragments, I^n+ |

Note: This table provides a conceptual overview of the data associated with Auger cascade effects. The specific energies and fragmentation patterns are highly dependent on the molecular structure and the initial ionization event.

The complex interplay of electronic states and the potential for Auger cascades makes the photoinduced and radiolytic reactivity of this compound a rich area for further investigation.

Advanced Research Avenues and Prospects for 5 Iodo 1h Pyrimidine 4,6 Dione in Chemical Synthesis

Role as a Versatile Heterocyclic Building Block in Organic Synthesis

The synthetic utility of 5-iodo-1H-pyrimidine-4,6-dione is most prominently demonstrated in its application as a versatile building block in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition, a key step in many catalytic cycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This has allowed for the synthesis of a diverse library of C5-substituted pyrimidinediones.

Key cross-coupling reactions utilizing 5-iodouracil (B140508) and its derivatives include:

Suzuki-Miyaura Coupling : This reaction is widely used to form carbon-carbon bonds by coupling 5-iodouracil with various organoboron compounds. It provides a facile and efficient route to 5-aryluracil derivatives, which are of significant interest in medicinal chemistry. nih.gov The reaction conditions are often mild, and in some cases, can be performed in aqueous media, aligning with the principles of green chemistry.

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C5 position of the pyrimidine (B1678525) ring and a terminal alkyne. researchgate.netacs.org This method is crucial for synthesizing 5-alkynylpyrimidine derivatives, which serve as precursors for more complex structures and as functional molecules in their own right, for instance, as fluorescent probes. sigmaaldrich.comnih.gov The reaction is highly chemoselective and can be performed on unprotected pyrimidine nucleotides. nih.gov

Heck Coupling : This reaction involves the coupling of 5-iodouracil derivatives with alkenes to form 5-vinylpyrimidines. scirp.orgderpharmachemica.com Aqueous-phase Heck couplings have been developed for 5-iodouridine, often proceeding in high yields without the need for phosphine (B1218219) ligands, which can simplify purification processes. nih.gov

Direct Arylation : Methodologies for the direct arylation of 5-halouracils with various arenes and heteroarenes have been developed. nih.gov These reactions, often promoted by reagents like TBAF, avoid the need to pre-functionalize the coupling partner (e.g., as a boronic acid or stannane), offering a more atom-economical synthetic route. nih.gov

The following table summarizes the key cross-coupling reactions involving this compound derivatives.

| Reaction Type | Coupling Partner | Bond Formed | Typical Product | Significance |

| Suzuki-Miyaura | Organoboron Compound | C(sp²)-C(sp²) | 5-Aryluracil | Access to biaryl scaffolds, medicinal chemistry applications. nih.gov |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | 5-Alkynyluracil | Synthesis of conjugated systems, fluorescent probes. sigmaaldrich.comnih.gov |

| Heck | Alkene | C(sp²)-C(sp²) | 5-Alkenyluracil | Creation of substituted alkenes, access to antiviral compounds. nih.gov |

| Direct Arylation | Arene/Heteroarene | C(sp²)-C(sp²) | 5-Aryluracil | Atom-economical alternative to traditional coupling. nih.gov |

Development of Novel Pyrimidinedione Architectures and Scaffolds

The functionalization of this compound through cross-coupling reactions is a gateway to the development of novel and complex pyrimidinedione-based architectures. The substituents introduced at the C5 position can be designed to undergo subsequent intramolecular reactions, leading to the formation of fused heterocyclic systems. These fused pyrimidines are of immense interest as they are structurally analogous to purines and pteridines, which are core components of biologically essential molecules. acs.orgbeilstein-journals.org

The synthesis of fused pyrimidine scaffolds, such as pyrazolopyrimidines, pyrrolopyrimidines, and pyridopyrimidines, often relies on substituted pyrimidine precursors. acs.orgbeilstein-journals.orgmdpi.com For example, a 5-alkynyluracil, synthesized via a Sonogashira coupling, could potentially undergo an intramolecular cyclization to form a furopyrimidine. Similarly, introducing a substituent with a suitably placed amino or hydroxyl group via Suzuki coupling could enable a subsequent condensation reaction to build a new ring fused to the pyrimidine core. The development of one-pot procedures for creating these fused systems is an active area of research, aiming to increase synthetic efficiency. acs.org The diverse biological activities reported for these fused systems—including anticancer, antimicrobial, and antiviral properties—drive the continuous exploration of new synthetic routes and molecular designs originating from versatile precursors like 5-iodouracil. beilstein-journals.orgmdpi.com

Methodological Advancements in Regioselective Pyrimidine Iodination

The synthesis of this compound itself is a critical step that has seen significant methodological advancements. Traditionally, the electrophilic iodination of aromatic and heterocyclic compounds can be challenging, often requiring harsh conditions or strong oxidizing agents due to the low reactivity of iodine. benthamdirect.com However, modern research has focused on developing milder, more efficient, and regioselective methods for the C5 iodination of the pyrimidine ring.

Recent breakthroughs in this area include:

Mechanochemistry : A highly effective and environmentally friendly method for the C5-iodination of pyrimidines has been developed using mechanical grinding under solvent-free conditions. rsc.orgrsc.org This approach, which utilizes solid iodine and a silver salt like AgNO₃, features short reaction times (20–30 minutes), high yields (70–98%), and a simple setup, representing a significant advancement in green chemistry. benthamdirect.comrsc.orgrsc.org

Radical-Based C-H Iodination : A direct C-H iodination protocol has been developed that proceeds via a radical-based mechanism. This method achieves C5 selectivity for substrates like dimethyl uracil (B121893) and is noted for its scalability and operational simplicity. nih.gov

Advanced Reagent Systems : Research has explored novel reagent combinations to achieve mild and selective C-H iodination. For instance, the use of molecular iodine (I₂) with silver mesylate or silver acetate (B1210297) has been shown to be effective for the iodination of electron-rich heteroarenes. benthamdirect.com Palladium-catalyzed C-H iodination using molecular iodine has also been developed, overcoming the typical challenges of catalyst deactivation and the low oxidizing power of I₂.

These advancements provide more accessible, safer, and sustainable routes to this compound, further enhancing its utility as a key synthetic intermediate.

| Iodination Method | Key Reagents | Conditions | Advantages |

| Mechanochemistry | I₂, AgNO₃ | Solvent-free, grinding | High yield, rapid, eco-friendly. rsc.orgrsc.org |

| Radical C-H Iodination | K₂S₂O₈, NaI | High temperature | Direct C-H functionalization, scalable. nih.gov |

| Advanced Reagents | I₂, Ag(I) salts | Mild | Tolerates sensitive functional groups. benthamdirect.com |

Interdisciplinary Research Opportunities in Materials Science

The synthetic utility of this compound provides a direct link to interdisciplinary research in materials science. The ability to introduce aryl and alkynyl groups at the C5 position via cross-coupling reactions allows for the creation of extended π-conjugated systems. nih.govrsc.org Such molecules are the fundamental units of organic functional materials used in organic electronics and photonics. semanticscholar.org

Research into the photophysical properties of uracil derivatives bearing aryl and alkynyl substituents has revealed their potential as fluorescent materials. nih.govnih.govrsc.org The absorption and emission wavelengths, as well as the fluorescence quantum yields, can be systematically tuned by altering the electronic nature of the substituents attached to the pyrimidine core. rsc.org This synthetic tunability is a hallmark of organic materials design.

Potential applications in materials science include:

Organic Electronics : Derivatives of 5-iodouracil could serve as monomers for the synthesis of novel conjugated polymers. nih.gov By incorporating the pyrimidinedione unit, which has specific hydrogen-bonding capabilities, into a polymer backbone, materials with unique self-assembly properties and electronic characteristics could be developed.

Fluorescent Probes and Sensors : The demonstrated fluorescence of 5-aryl-6-alkynyluracils suggests their utility as molecular probes. nih.govrsc.org The pyrimidine core can be further functionalized to create sensors that respond to specific analytes or environmental changes through modulation of their fluorescence.

Biomaterials : Conjugated polymers and their nanoparticles (CPNs) are increasingly being explored for biomedical applications like imaging and therapy. nih.gov Uracil-based CPNs could offer enhanced biocompatibility and the potential for targeted delivery, for example, by conjugating them to biomolecules like folic acid.

The synthesis of 5-aryl-6-alkynyluracils and their resulting photophysical properties highlight a promising avenue for future research.

| Compound Class | Synthetic Route | Key Property | Potential Application |

| 5-Aryl-6-alkynyluracils | Suzuki & Sonogashira Coupling | Fluorescence | Molecular probes, Organic light-emitting diodes (OLEDs). nih.govrsc.org |

| Uracil-based Polymers | Polymerization of functionalized monomers | π-Conjugation, Self-assembly | Organic semiconductors, biosensors. semanticscholar.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.